molecular formula C24H18ClN3O5S B11681298 (5E)-2-[(2-chlorophenyl)amino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one

(5E)-2-[(2-chlorophenyl)amino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one

Cat. No.: B11681298
M. Wt: 495.9 g/mol
InChI Key: BXUMRRZPOQJDRW-LPYMAVHISA-N
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Description

(5E)-2-[(2-chlorophenyl)amino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazole ring, a chlorophenyl group, and a nitrobenzyl ether moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-2-[(2-chlorophenyl)amino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors such as α-haloketones and thioureas under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic substitution reactions using chlorinated aromatic compounds.

    Formation of the Benzylidene Moiety: The benzylidene group can be formed through condensation reactions between aromatic aldehydes and appropriate ketones or amines.

    Etherification: The nitrobenzyl ether moiety can be introduced through etherification reactions using nitrobenzyl halides and phenolic compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(5E)-2-[(2-chlorophenyl)amino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or quinones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Halogenated reagents, Lewis acids, or bases.

Major Products Formed

    Oxidation: Formation of oxides or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-2-[(2-chlorophenyl)amino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes or Receptors: The compound can bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

    Disruption of Cellular Processes: The compound may interfere with essential cellular processes, such as DNA replication or protein synthesis, leading to cell death or inhibition of cell growth.

    Induction of Oxidative Stress: The compound may induce oxidative stress by generating reactive oxygen species, leading to cellular damage and apoptosis.

Comparison with Similar Compounds

(5E)-2-[(2-chlorophenyl)amino]-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}-1,3-thiazol-4(5H)-one can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C24H18ClN3O5S

Molecular Weight

495.9 g/mol

IUPAC Name

(5E)-2-(2-chlorophenyl)imino-5-[[3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18ClN3O5S/c1-32-21-12-16(8-11-20(21)33-14-15-6-9-17(10-7-15)28(30)31)13-22-23(29)27-24(34-22)26-19-5-3-2-4-18(19)25/h2-13H,14H2,1H3,(H,26,27,29)/b22-13+

InChI Key

BXUMRRZPOQJDRW-LPYMAVHISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=C(C=C4)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3Cl)S2)OCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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